molecular formula C11H8O3 B12330079 3-(4-Acetylphenyl)prop-2-ynoic acid

3-(4-Acetylphenyl)prop-2-ynoic acid

Cat. No.: B12330079
M. Wt: 188.18 g/mol
InChI Key: XRFMCITVDAADPM-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C11H8O3 It is a derivative of propiolic acid and features an acetyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)prop-2-ynoic acid typically involves the coupling of 4-acetylphenylacetylene with propiolic acid under specific reaction conditions. One common method includes the use of palladium-catalyzed coupling reactions, where palladium acetate (Pd(OAc)2) and a suitable ligand such as triphenylphosphine (PPh3) are employed. The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(4-Acetylphenyl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the triple bond in the propynoic acid moiety can participate in various chemical reactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetylphenyl)prop-2-ynoic acid is unique due to the presence of both an acetyl group and a propynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(4-acetylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H8O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,1H3,(H,13,14)

InChI Key

XRFMCITVDAADPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC(=O)O

Origin of Product

United States

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